molecular formula C12H12FN3O2S B11782306 5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine

5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine

Cat. No.: B11782306
M. Wt: 281.31 g/mol
InChI Key: WLUZEWHWCOBVAP-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is formed through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is added through a sulfonation reaction, often using reagents like ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(3-fluorophenyl)pyrimidin-2-amine
  • 5-(Methylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine
  • 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine

Uniqueness

5-(Ethylsulfonyl)-4-(3-fluorophenyl)pyrimidin-2-amine is unique due to the specific combination of the ethylsulfonyl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

IUPAC Name

5-ethylsulfonyl-4-(3-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H2,14,15,16)

InChI Key

WLUZEWHWCOBVAP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)F)N

Origin of Product

United States

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